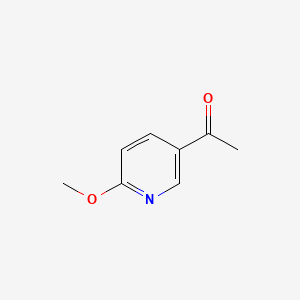
5-乙酰基-2-甲氧基吡啶
描述
5-Acetyl-2-methoxypyridine is a chemical compound that is part of a broader class of organic molecules known as pyridines. These compounds are characterized by a six-membered ring structure with one nitrogen atom and are often used as building blocks in the synthesis of more complex molecules. The acetyl group attached to the pyridine ring at the 5-position and the methoxy group at the 2-position make this compound a versatile intermediate for various chemical transformations and applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5-acetyl-2-methoxypyridine derivatives can be achieved through several methods. One approach involves the use of magnesium 'ate' complexes as key reagents to functionalize 5-bromo-2-methoxypyridine, leading to the formation of 5-functionalized 2-methoxypyridines under noncryogenic conditions . Another method includes the synthesis of pyridones from 2-methoxypyridine precursors, which can then be reduced to saturated heterocycles . Additionally, the synthesis of 5-acetyl-2'-deoxyuridine, a related compound, has been reported by treating 2'-deoxy-5-ethynyluridine with dilute sulfuric acid .
Molecular Structure Analysis
The molecular structure of 5-acetyl-2-methoxypyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones was confirmed by UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra . The crystal structure of 5-acetyl-2'-deoxyuridine, a compound with a similar acetyl group, was determined to have a monoclinic space group with specific cell dimensions, and the acetyl group was found to be inclined at 6° to the planar pyrimidine ring .
Chemical Reactions Analysis
5-Acetyl-2-methoxypyridine can undergo various chemical reactions, including alkylation and bromination. For example, 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione, a related compound, was obtained through a reaction involving ethoxymethyleneacetylacetone and cyanothioacetamide, followed by alkylation and bromination steps . The study of solvent effects on 2-methoxy-5-aminopyridine, which shares the 2-methoxypyridine moiety, revealed the formation of a long-lived molecular complex with acetone, indicating specific interactions that can influence the behavior of such compounds in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-acetyl-2-methoxypyridine derivatives can be inferred from their spectroscopic data and electrochemical behavior. The UV absorption spectra of the new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones showed strong absorption bands, which are attributed to π-π* transitions of the oxadiazole group . These compounds also exhibited quasireversible redox processes, indicating their potential electrochemical applications. Furthermore, some of these derivatives have shown significant antibacterial and antioxidant activities, suggesting their utility in pharmaceutical applications .
科学研究应用
合成和化学反应
- 5-乙酰基-2-甲氧基吡啶及其衍生物在各种杂环化合物的合成中发挥着重要作用。例如,由 2-甲氧基吡啶前体合成吡啶酮并随后还原为饱和杂环涉及 5-酰基吡啶酮,证明了它们在创建结构多样的化合物中的效用 (Bisset 等,2014)。
在核苷合成中的应用
- 在核苷合成领域,5-乙酰基-2-甲氧基吡啶的衍生物被用作中间化合物。例如,相关化合物 4-氨基-5-氟-2-甲氧基吡啶用于合成氟胞嘧啶相关核苷,突出了其在药物化学中的重要性 (Nesnow 和 Heidelberger,1975)。
参与电荷转移配合物
- 5-乙酰基-2-甲氧基吡啶衍生物与其他分子相互作用形成电荷转移配合物是另一个感兴趣的领域。研究了 5-氨基-2-甲氧基吡啶和在各种溶剂中的邻苯二甲酸在电荷转移相互作用方面的研究证明了这些化合物形成稳定配合物的潜力,这在材料科学和光谱学中很有价值 (Alghanmi 和 Habeeb,2015)。
在杂环化合物合成中的作用
- 5-乙酰基-2-甲氧基吡啶衍生物还用于合成复杂的杂环结构。例如,它们已被用于石松生物碱的总合成中,证明了它们在有机合成和药理活性化合物开发中的多功能性 (Bisai 和 Sarpong,2010)。
安全和危害
属性
IUPAC Name |
1-(6-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOQZXOVBJIUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441319 | |
| Record name | 5-Acetyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-methoxypyridine | |
CAS RN |
213193-32-9 | |
| Record name | 5-Acetyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


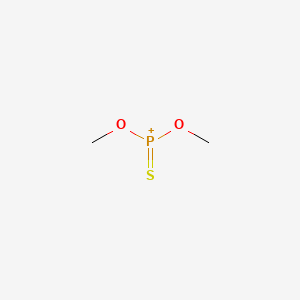

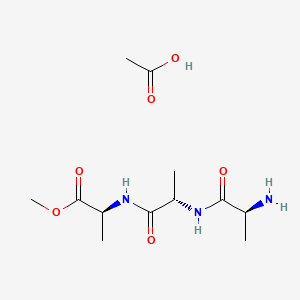


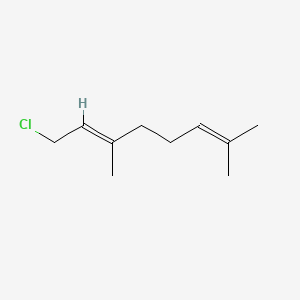
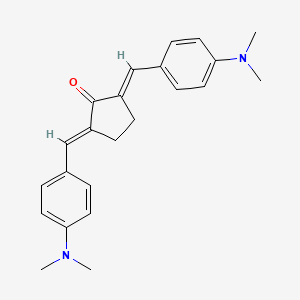
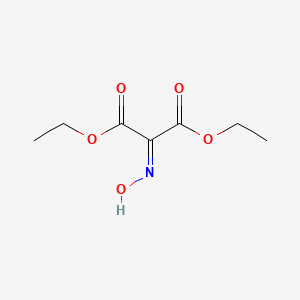
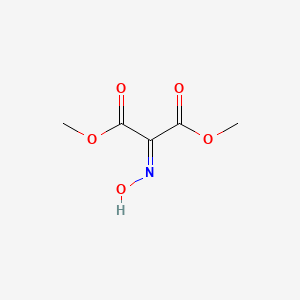
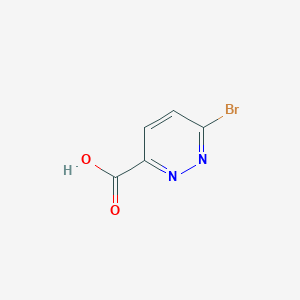
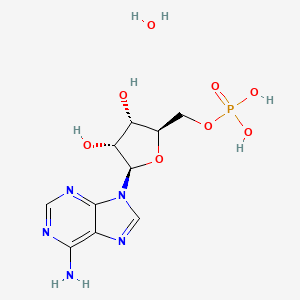

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)